
Abefolastat tesaroxetan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abefolastat tesaroxetan is a bivalent sarcophagine conjugate that can be radiolabeled with positron-emitting copper-64 at room temperature. It is primarily used in prostate cancer research due to its high tumor uptake and retention . The compound is a prostate-specific membrane antigen (PSMA) inhibitor, making it a valuable tool in the diagnosis and treatment of metastatic castration-resistant prostate cancer .
Preparation Methods
The synthesis of abefolastat tesaroxetan involves the conjugation of sarcophagine with specific ligands that allow for radiolabeling with copper-64. The reaction conditions typically involve room temperature settings, which facilitate the radiolabeling process .
Chemical Reactions Analysis
Abefolastat tesaroxetan undergoes several types of chemical reactions, including:
Radiolabeling: The compound can be readily radiolabeled with copper-64 at room temperature.
Binding Reactions: It binds specifically to PSMA, which is overexpressed in prostate cancer cells.
Common reagents used in these reactions include copper-64 and various solvents that facilitate the radiolabeling process. The major product formed from these reactions is the radiolabeled this compound, which is used for imaging and therapeutic purposes .
Scientific Research Applications
Abefolastat tesaroxetan has several scientific research applications, including:
Chemistry: Used as a radiolabeled compound for studying binding interactions and molecular imaging.
Biology: Helps in understanding the expression and function of PSMA in prostate cancer cells.
Medicine: Used in the diagnosis and treatment of metastatic castration-resistant prostate cancer.
Industry: Available for research and development purposes, particularly in the field of radiopharmaceuticals.
Mechanism of Action
The mechanism of action of abefolastat tesaroxetan involves its binding to PSMA, which is overexpressed in prostate cancer cells. Once bound, the radiolabeled compound allows for imaging and targeted therapy of prostate cancer. The molecular targets include PSMA, and the pathways involved are related to the inhibition of PSMA activity, leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Abefolastat tesaroxetan is unique due to its high tumor uptake and retention when radiolabeled with copper-64. Similar compounds include:
PSMA-617: Another PSMA inhibitor used in prostate cancer research.
PSMA-11: A compound used for PET imaging of prostate cancer.
PSMA-1007: A radiolabeled compound used for imaging and therapy of prostate cancer.
Compared to these compounds, this compound offers superior tumor uptake and retention, making it a valuable tool in prostate cancer research .
Properties
Molecular Formula |
C100H150N20O24 |
|---|---|
Molecular Weight |
2016.4 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[8-[[(2R)-2-[[(2R)-2-[[5-[[8-[[5-[[(2R)-1-[[(2R)-1-[[8-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-8-oxooctyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoyl]amino]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]octanoylamino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C100H150N20O24/c121-81(107-49-25-21-37-73(93(135)136)115-97(143)117-75(95(139)140)45-47-87(127)128)39-19-3-1-5-23-51-109-89(131)77(59-69-29-11-7-12-30-69)113-91(133)79(61-71-33-15-9-16-34-71)111-83(123)41-27-43-85(125)119-99-63-101-53-56-104-66-100(67-105-57-54-102-64-99,68-106-58-55-103-65-99)120-86(126)44-28-42-84(124)112-80(62-72-35-17-10-18-36-72)92(134)114-78(60-70-31-13-8-14-32-70)90(132)110-52-24-6-2-4-20-40-82(122)108-50-26-22-38-74(94(137)138)116-98(144)118-76(96(141)142)46-48-88(129)130/h7-18,29-36,73-80,101-106H,1-6,19-28,37-68H2,(H,107,121)(H,108,122)(H,109,131)(H,110,132)(H,111,123)(H,112,124)(H,113,133)(H,114,134)(H,119,125)(H,120,126)(H,127,128)(H,129,130)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H2,115,117,143)(H2,116,118,144)/t73-,74-,75-,76-,77+,78+,79+,80+,99?,100?/m0/s1 |
InChI Key |
KUSHPDNZFGMDOD-MXMGMDFJSA-N |
Isomeric SMILES |
C1CNCC2(CNCCNCC(CN1)(CNCCNC2)NC(=O)CCCC(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)NCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CCCC(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@H](CC6=CC=CC=C6)C(=O)NCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1CNCC2(CNCCNCC(CN1)(CNCCNC2)NC(=O)CCCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CCCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)
![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
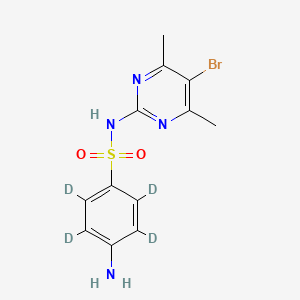
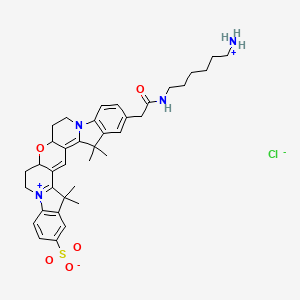
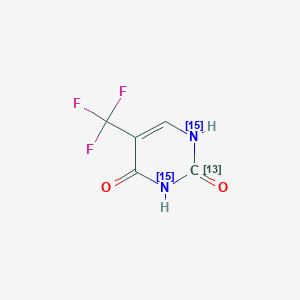

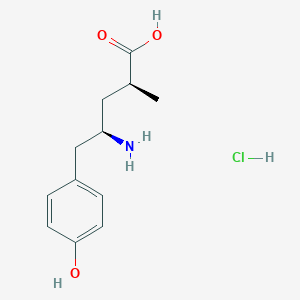

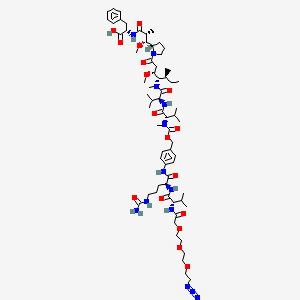
![9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one](/img/structure/B12387366.png)
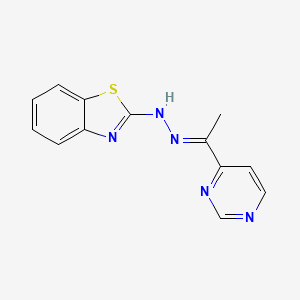
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387374.png)
